molecular formula C29H52O B14685340 1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine CAS No. 31705-57-4

1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine

Cat. No.: B14685340
CAS No.: 31705-57-4
M. Wt: 416.7 g/mol
InChI Key: JNKIPEUEYMWGHP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine involves several steps, typically starting with the preparation of the core cyclopenta[5,6]naphtho[2,1-c]oxepine structureThe specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can be employed to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can lead to fully saturated hydrocarbons.

Scientific Research Applications

1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine is unique due to its specific structural features, including the arrangement of its ring systems and the presence of multiple methyl groups. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

31705-57-4

Molecular Formula

C29H52O

Molecular Weight

416.7 g/mol

IUPAC Name

2,7,12,16-tetramethyl-15-(6-methylheptan-2-yl)-6-oxatetracyclo[9.7.0.02,8.012,16]octadecane

InChI

InChI=1S/C29H52O/c1-20(2)10-8-11-21(3)23-14-17-29(7)26-13-12-24-22(4)30-19-9-16-27(24,5)25(26)15-18-28(23,29)6/h20-26H,8-19H2,1-7H3

InChI Key

JNKIPEUEYMWGHP-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC3C(C2(CCCO1)C)CCC4(C3(CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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